molecular formula C21H16FN3OS3 B11969270 N-(4-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(4-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B11969270
M. Wt: 441.6 g/mol
InChI Key: OUGBKLRCWYLTNW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a naphthalen-1-ylmethyl group, and a thiadiazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of a hydrazine derivative with carbon disulfide, followed by cyclization to form the 1,3,4-thiadiazole ring.

    Attachment of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the naphthalen-1-ylmethyl moiety.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.

    Final Assembly: The final step involves the formation of the acetamide linkage, which is achieved through an amidation reaction between the thiadiazole derivative and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid, sulfuric acid, or halogens.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(4-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:

  • N-(4-chlorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
  • N-(4-bromophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
  • N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can affect the compound’s reactivity, biological activity, and physical properties, making each compound unique in its own right.

Biological Activity

N-(4-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies and detailed research findings.

Chemical Structure and Properties

The compound's structure consists of a 4-fluorophenyl group attached to an acetamide moiety, with a thiadiazole ring that contains a naphthalenylmethylthio substituent. The molecular formula is C24H24FN5OSC_{24}H_{24}FN_5OS, and its systematic name reflects its complex arrangement of functional groups.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-thiadiazole, including the compound , exhibit a range of biological activities, particularly anticancer properties. The following sections detail specific findings related to its efficacy against various cancer cell lines.

Anticancer Activity

  • Cytotoxicity Studies :
    • A review highlighted the cytotoxic properties of 1,3,4-thiadiazole derivatives. Compounds similar to this compound demonstrated significant dose-dependent growth inhibition in various human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and SK-OV-3 (ovarian) with IC50 values ranging from 0.04 to 23.6 µM depending on the specific derivative tested .
  • Structure-Activity Relationship (SAR) :
    • The nature of substituents on the thiadiazole ring significantly influences biological activity. For instance, modifications leading to electron-withdrawing groups enhance cytotoxicity against cancer cells . The presence of fluorine in ortho or para positions on the phenyl ring has been linked to increased potency against certain cancer types.
  • Comparative Efficacy :
    • In comparative studies against standard chemotherapeutics like cisplatin, certain thiadiazole derivatives exhibited superior activity. For example, N-benzyl derivatives showed IC50 values lower than those of established drugs in breast cancer models .

Study 1: Antitumor Activity in Breast Cancer

A study conducted by Alam et al. (2011) assessed the anticancer potential of various thiadiazole derivatives. The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide was noted for its potent activity against the SK-MEL-2 cell line with an IC50 value of 4.27 µg/mL . This study underscores the relevance of structural modifications in enhancing therapeutic efficacy.

Study 2: Antitubercular Activity

Another study explored the antitubercular properties of thiadiazole derivatives against Mycobacterium smegmatis. The compound N-{[4-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazole-2-amines exhibited MIC values that surpassed those of traditional treatments like Isoniazid . This highlights the broader therapeutic potential beyond oncology.

Summary Table of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValuesReference
AnticancerSK-MEL-24.27 µg/mL
AnticancerA549Varies (0.04 - 23.6 µM)
AntitubercularMycobacterium smegmatisMIC 26.46 µg/mL

Properties

Molecular Formula

C21H16FN3OS3

Molecular Weight

441.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H16FN3OS3/c22-16-8-10-17(11-9-16)23-19(26)13-28-21-25-24-20(29-21)27-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,23,26)

InChI Key

OUGBKLRCWYLTNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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